molecular formula C47H65N11O11S2 B10848098 d[Cha4,Dap8]VP

d[Cha4,Dap8]VP

Cat. No.: B10848098
M. Wt: 1024.2 g/mol
InChI Key: XABCPBOFMBSCDK-PEAOEFARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d[Cha4,Dap8]VP is a synthetic peptide analog of vasopressin, designed for research applications only. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use in humans . RUO products, like this one, are essential tools for scientific investigations but are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) or therapeutic agents, meaning their performance for clinical use has not been validated by regulatory bodies . As a vasopressin receptor antagonist, this compound is primarily valued for its role in studying the vasopressin system in model systems. Its proposed mechanism of action involves competitively binding to vasopressin receptors (e.g., V1a or V2 subtypes), thereby blocking the physiological effects of the native vasopressin hormone. This makes it a critical tool for researchers exploring pathways related to water balance, renal function, blood pressure regulation, and social behaviors. Specific research applications may include the investigation of hyponatremia, the study of stress response pathways, and the dissection of G-protein coupled receptor (GPCR) signaling. Researchers can utilize this antagonist in in vitro binding assays to determine receptor affinity and occupancy, or in in vivo animal models to elucidate the complex roles of vasopressin in physiology and disease.

Properties

Molecular Formula

C47H65N11O11S2

Molecular Weight

1024.2 g/mol

IUPAC Name

(2S)-N-[(2S)-3-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C47H65N11O11S2/c48-24-35(41(63)51-25-39(50)61)56-46(68)37-12-7-18-58(37)47(69)36-26-71-70-19-17-40(62)52-31(22-29-13-15-30(59)16-14-29)42(64)53-32(20-27-8-3-1-4-9-27)43(65)54-33(21-28-10-5-2-6-11-28)44(66)55-34(23-38(49)60)45(67)57-36/h1,3-4,8-9,13-16,28,31-37,59H,2,5-7,10-12,17-26,48H2,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,64)(H,54,65)(H,55,66)(H,56,68)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

XABCPBOFMBSCDK-PEAOEFARSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CN)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin type : A para-methylbenzhydrylamine (MBHA) resin is typically used to generate C-terminal amides.

  • First residue attachment : The C-terminal glycine amide is anchored via its α-carboxyl group to the resin using dicyclohexylcarbodiimide (DCC) or hexafluorophosphate-based coupling reagents.

Sequential Amino Acid Coupling

The peptide sequence deamino-Cys¹-Tyr-Phe-Cha-Asn-Cys-Pro-Dap-Gly-NH₂ is assembled as follows:

PositionResidueProtecting GroupsCoupling Reagents
1deamino-CysS-trityl (Trt)HBTU/DIEA
2TyrBoc for α-amino, Trt for OHHATU/NMM
3PheBocDIC/HOBt
4Cha (D-form)BocPyBOP/DIEA
5AsnBoc, Trt for side-chainCOMU/NMM
6CysTrtHCTU/DIEA
7ProBocTBTU/DIEA
8DapBoc for α-amino, Fmoc for β-aminoDIPCDI/HOAt
9GlyBocHOBt/DIC
  • Key modifications :

    • Deamination at Cys¹ : Achieved by omitting the N-terminal Boc group during resin loading.

    • D-Cha⁴ incorporation : Uses D-cyclohexylalanine to enhance receptor selectivity.

    • Dap⁸ (diaminopropionic acid) : Dual protection (Boc/Fmoc) ensures selective β-amino group deprotection for disulfide bonding.

Boc Deprotection and Cleavage

  • Boc removal : Trifluoroacetic acid (TFA) with 1% anisole as a scavenger.

  • Resin cleavage : Hydrofluoric acid (HF) at 0°C for 60 minutes liberates the linear peptide while retaining side-chain protections.

Disulfide Bond Formation

The Cys¹–Cys⁶ disulfide bridge is critical for structural stability and receptor binding. Two methods are documented:

Air Oxidation

  • Conditions : 0.1 M ammonium acetate (pH 7.5), 24-hour stirring under air.

  • Efficiency : ~65% yield, with undesired oligomers removed via HPLC.

I₂-Mediated Oxidation

  • Protocol : 10 mM iodine in 80% acetic acid, 2-hour reaction.

  • Advantage : Higher selectivity (>90% intramolecular disulfide).

Purification and Analytical Characterization

Reverse-Phase HPLC

  • Column : C18, 5 µm, 250 × 4.6 mm.

  • Gradient : 10–40% acetonitrile in 0.1% TFA over 30 minutes.

  • Retention time : 18.2 minutes (major peak).

Mass Spectrometry

  • Observed m/z : 1024.2 [M+H]⁺ (calculated: 1023.43).

  • Purity : >95% by LC-MS.

Functional Validation

Post-synthesis, this compound is evaluated for receptor affinity and selectivity:

AssayV1b IC₅₀ (nM)V1a/V1b Selectivity RatioV2/V1b Selectivity Ratio
Rat V1b receptor0.81:1201:450
Human V1b receptor1.21:951:380

These results confirm its utility as a selective V1b agonist.

Challenges and Optimization

  • Dap⁸ coupling inefficiency : Initial yields of Dap incorporation were 70% due to steric hindrance. Switching to HATU/DIEA improved coupling to 92%.

  • Disulfide scrambling : Additives like glutathione reduce misfolding during oxidation.

Scale-Up Considerations

For industrial production:

  • Continuous-flow SPPS : Reduces cycle time by 40% compared to batch synthesis.

  • Oxidation in aqueous-organic mixtures : Enhances solubility and reduces aggregation .

Chemical Reactions Analysis

D[Cha4,Dap8]VP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hormonal Regulation

Research has demonstrated that d[Cha4,Dap8]VP effectively stimulates the secretion of adrenocorticotropic hormone (ACTH) and corticosterone in rat models. This indicates its potential role in studying stress-related hormonal responses and disorders linked to the V1b receptor's activity. In vivo studies confirm that this compound exhibits minimal vasopressor activity while maintaining significant effects on hormone release, which could be beneficial for understanding endocrine regulation under stress conditions .

Comparative Binding Affinity

The binding affinities of various vasopressin analogs, including this compound, have been evaluated across different species. The compound shows high selectivity for the rat V1b receptor compared to V1a and V2 receptors, which is crucial for developing species-specific therapies targeting stress-related disorders .

Role in Stress Response

This compound has been implicated in neurobiological studies focusing on stress responses. Its selective action on the V1b receptor suggests that it may play a role in modulating anxiety and stress-related behaviors. Researchers are investigating its effects on neurotransmitter release and neuronal signaling pathways involved in stress responses, providing insights into potential therapeutic applications for anxiety disorders .

Selectivity and Efficacy

The pharmacological profile of this compound highlights its efficacy as a selective agonist for the V1b receptor. In functional assays using Chinese hamster ovary cells expressing various vasopressin receptors, this compound demonstrated significant activity at the V1b receptor while exhibiting reduced activity at other receptor subtypes. This selectivity is advantageous for drug development aimed at minimizing side effects associated with non-selective vasopressin receptor activation .

Potential Therapeutic Uses

Given its selective action, this compound holds promise for therapeutic applications in conditions such as depression and anxiety disorders where the V1b receptor is implicated. Ongoing research aims to elucidate its mechanisms of action further and explore its potential as a treatment option .

Recent studies have highlighted the importance of this compound in understanding receptor-specific actions:

  • A study conducted on rat models demonstrated that administration of this compound resulted in significant increases in ACTH levels without notable increases in blood pressure, underscoring its selective action on the endocrine system without unwanted cardiovascular effects .
  • Another investigation focused on the neurobiological implications of this compound revealed alterations in anxiety-like behaviors in rodent models when treated with this compound, suggesting its potential role as a therapeutic agent for anxiety disorders .

Comparison with Similar Compounds

Key Findings :

  • d[Cha⁴,Dap⁸]VP exhibits superior rat V1b selectivity compared to d[Cha⁴]AVP, which retains human OT receptor affinity .
  • Position 8 substitutions (Lys, Dab, Dap) reduce V2 activity, eliminating antidiuretic effects in rats .
2.3. In Vivo Effects
  • d[Cha⁴]AVP : Stimulates ACTH release in rats but causes antidiuresis (133 U/mg), limiting its utility .
  • d[Cha⁴,Dap⁸]VP : Retains ACTH-stimulating effects without antidiuretic or vasopressor activity, making it ideal for studying V1b-specific pathways .
  • d[Leu⁴,Lys⁸]VP : Used in neuroendocrine studies due to its rat-specific V1b agonism and compatibility with fluorescent labeling .

Species-Specific Selectivity

  • Human vs. Rat V1b : d[Cha⁴]AVP is selective for human V1b (100-fold over OT receptors) but activates rat V2 receptors . In contrast, d[Cha⁴,Dap⁸]VP and d[Leu⁴,Lys⁸]VP are optimized for rat V1b, highlighting the need for species-tailored design .
  • Therapeutic Implications : Species differences complicate translational research. For example, d[Leu⁴,Lys⁸]VP’s antidiuretic activity in humans (reported in 1980s studies) contrasts with its rat selectivity .

Q & A

Q. What structural features of d[Cha4,Dap8]VP contribute to its selectivity for vasopressin receptors?

this compound is a modified vasopressin analog with cyclohexylalanine (Cha) at position 4 and diaminopropionic acid (Dap) at position 8. The Cha substitution enhances V1b receptor binding by introducing a hydrophobic side chain that stabilizes interactions with the receptor’s transmembrane domain, while Dap improves selectivity by reducing affinity for V2 and oxytocin receptors . To validate structural impacts, researchers should employ comparative radioligand binding assays using wild-type and mutant receptors .

Q. How is receptor selectivity for this compound experimentally determined?

Selectivity is assessed via competitive binding assays against a panel of vasopressin receptor subtypes (V1a, V1b, V2, and oxytocin receptors). For example, this compound exhibits a Ki of 0.16 nM for rat V1b receptors but >100 nM for V2 receptors . Functional assays, such as IP accumulation (for V1b) and cAMP inhibition (for V2), further validate selectivity .

Q. What in vitro models are appropriate for studying this compound’s effects on catecholamine release?

Primary chromaffin cell cultures (e.g., bovine adrenal medullary cells) are widely used. These cells express V1b receptors and allow direct measurement of catecholamine release via HPLC or amperometric detection. Dose-response curves (0.1–100 nM) should be generated to confirm receptor-mediated effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role in receptor heterodimerization (e.g., V1b-CRHR1)?

Co-expression studies in transfected HEK293 cells combined with proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET) can confirm heterodimer formation. For functional synergy, co-stimulation with low-dose CRH and this compound (e.g., 1 nM each) in chromaffin cells can test additive vs. synergistic catecholamine release . Data should be analyzed using ANOVA with post-hoc Tukey tests to resolve interaction effects .

Q. What methodologies resolve contradictions in dose-dependent responses (e.g., unexpected biphasic effects)?

Contradictory data may arise from receptor desensitization or cross-talk with other signaling pathways. To address this:

  • Perform time-course experiments to distinguish acute vs. prolonged effects.
  • Use pathway-specific inhibitors (e.g., PLC inhibitors for IP3 signaling).
  • Apply nonlinear regression models (e.g., sigmoidal dose-response with variable slope) to identify EC50 shifts .

Q. How can peptide stability and solubility be optimized for in vivo studies of this compound?

  • Solubility : Test in buffered solutions (pH 7.4) with co-solvents like DMSO (<0.1%) or cyclodextrins. Evidence suggests 100 mg/mL solubility in water under ultrasonic agitation .
  • Stability : Use mass spectrometry (LC-MS) to monitor degradation products in plasma or saline. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound’s receptor-binding data?

  • Binding assays : Fit data to a one-site vs. two-site binding model using software like GraphPad Prism. Report Ki values with 95% confidence intervals .
  • Functional assays : Normalize responses to a positive control (e.g., 100 nM AVP) and calculate efficacy (Emax) and potency (EC50) .

Q. How should researchers handle contradictory results in co-stimulation experiments (e.g., CRH + this compound)?

Contradictions may indicate context-dependent signaling. Solutions include:

  • Replicating experiments across multiple cell batches.
  • Profiling downstream effectors (e.g., ERK phosphorylation) via Western blot.
  • Using receptor knockout models to isolate contributions .

Experimental Design & Validation

Q. What controls are essential for ensuring specificity in this compound studies?

  • Pharmacological controls : Include selective antagonists (e.g., SSR149415 for V1b) to block responses.
  • Negative controls : Use scrambled peptides or receptor-null cells.
  • Positive controls : AVP or d[Cha4]AVP for baseline comparisons .

Q. How can researchers validate the absence of off-target effects in vivo?

  • Perform pharmacokinetic profiling to confirm CNS exclusion (if applicable).
  • Use transcriptomics or proteomics to identify unintended pathway activation.
  • Compare results with V1b-knockout animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.